2-Cyclopropyl-4-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine
Description
2-Cyclopropyl-4-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine is a heterocyclic compound that features a pyrimidine core substituted with cyclopropyl, methyl, and piperazinyl groups. This compound is of significant interest due to its potential pharmacological applications, particularly in medicinal chemistry.
Properties
IUPAC Name |
2-cyclopropyl-4-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6/c1-12-5-6-18-17(20-12)23-9-7-22(8-10-23)15-11-13(2)19-16(21-15)14-3-4-14/h5-6,11,14H,3-4,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQKRXXJZUGUFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCN(CC2)C3=NC(=NC(=C3)C)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-4-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactions. Key steps include:
Cyclopropylation: Introduction of the cyclopropyl group to the pyrimidine ring.
Methylation: Addition of a methyl group to the pyrimidine ring.
Piperazinyl Substitution: Attachment of the piperazinyl group to the pyrimidine ring.
Common reagents and conditions used in these reactions include:
Cyclopropylation: Cyclopropyl bromide and a strong base such as sodium hydride.
Methylation: Methyl iodide and a base like potassium carbonate.
Piperazinyl Substitution: 4-(4-methylpyrimidin-2-yl)piperazine and a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-4-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the pyrimidine ring using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation or nitration of the pyrimidine ring using halogens or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) or nitric acid in acidic conditions.
Major Products
Oxidation: N-oxides of the pyrimidine ring.
Reduction: Reduced pyrimidine derivatives.
Substitution: Halogenated or nitrated pyrimidine derivatives.
Scientific Research Applications
2-Cyclopropyl-4-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-4-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dichloro-2-methylpyrimidine
- Dasatinib
- N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide
Uniqueness
2-Cyclopropyl-4-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropyl and piperazinyl groups contribute to its stability and potential pharmacological activity, distinguishing it from other pyrimidine derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
